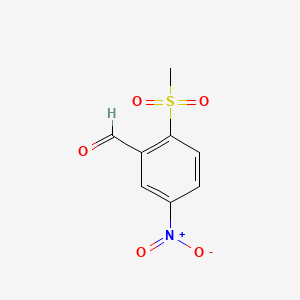

2-Methanesulfonyl-5-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methanesulfonyl-5-nitrobenzaldehyde is a chemical compound with the CAS Number: 1423037-20-0 and a molecular weight of 229.21 . Its IUPAC name is 2-(methylsulfonyl)-5-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Methanesulfonyl-5-nitrobenzaldehyde contains a total of 22 bonds. These include 15 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 nitro group (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis

2-Methanesulfonyl-5-nitrobenzaldehyde has a molecular weight of 229.21 . It’s recommended to be stored in a refrigerated environment .科学的研究の応用

Chemical Synthesis and Reaction Studies

Research has demonstrated the utility of related compounds to 2-Methanesulfonyl-5-nitrobenzaldehyde in various chemical synthesis and reaction mechanisms. For instance, the oxidation of o-nitrotoluene by Cerium(IV) Methanesulfonate in aqueous methanesulfonic acid has been studied, highlighting the potential for synthesizing related nitrobenzaldehydes under specific conditions (Lozar & Savall, 1995). Furthermore, the formylation of phenols with electron-withdrawing groups in strong acids has been explored, providing insights into the synthesis of substituted salicylaldehydes, which could parallel the synthesis pathways of 2-Methanesulfonyl-5-nitrobenzaldehyde (Suzuki & Takahashi, 1983).

Photoreaction Studies

The solid-state photoreaction of mixed crystals between nitrobenzaldehydes and indole has been investigated, revealing dual pathways from an oxetane intermediate, which may have relevance to the photoreactive properties of 2-Methanesulfonyl-5-nitrobenzaldehyde (Meng et al., 1994).

Oxidation-Reduction Reactions

Studies on oxidation-reduction reactions involving nitro groups in trifluoromethanesulfonic acid have been conducted, where compounds like 2-nitrobenzyl alcohol undergo specific transformations. These reactions offer a glimpse into the reactive nature of nitrobenzaldehydes in various acidic environments, which could extend to 2-Methanesulfonyl-5-nitrobenzaldehyde (Austin & Ridd, 1994).

Catalytic Activities

Research on ferrous methanesulfonate as an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes demonstrates the role of methanesulfonic acid derivatives in catalysis, potentially applicable to reactions involving 2-Methanesulfonyl-5-nitrobenzaldehyde (Wang et al., 2009).

Safety and Efficiency in Synthesis

The intensification of nitrobenzaldehydes synthesis from benzyl alcohol in a microreactor presents a safer and more efficient method for producing nitrobenzaldehyde isomers, which could be adapted for synthesizing 2-Methanesulfonyl-5-nitrobenzaldehyde, minimizing risks and increasing yield (Russo et al., 2017).

Safety and Hazards

特性

IUPAC Name |

2-methylsulfonyl-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKAEHESAVNOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonyl-5-nitrobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)